![molecular formula C7H8F2O B6144723 7,7-difluorobicyclo[4.1.0]heptan-2-one CAS No. 1251923-13-3](/img/structure/B6144723.png)
7,7-difluorobicyclo[4.1.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-difluorobicyclo[4.1.0]heptan-2-one, also known as DFBP or 2,2-difluorobicyclo[4.1.0]heptan-2-one, is an organic compound with a unique molecular structure. It is a bicyclic, monofluorinated alkane with two fluorine atoms attached to the same carbon atom, and one oxygen atom attached to another carbon atom. This compound has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model for studying the structure and behavior of other organic compounds.1.0]heptan-2-one.
Wissenschaftliche Forschungsanwendungen
7,7-difluorobicyclo[4.1.0]heptan-2-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model for studying the structure and behavior of other organic compounds. In addition, it has been used as a starting material in the synthesis of other organic compounds, such as 7,7-difluoro-2-methylbicyclo[4.1.0]heptan-2-one and 7,7-difluoro-3-methylbicyclo[4.1.0]heptan-2-one.
Wirkmechanismus
7,7-difluorobicyclo[4.1.0]heptan-2-one is an organic compound with a unique molecular structure. Its mechanism of action is not fully understood, but it is thought to interact with other molecules in a variety of ways. For example, it can act as a Lewis acid, a Brønsted acid, or a Lewis base, depending on the nature of the reaction. In addition, it can act as a nucleophile or an electrophile, depending on the nature of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7,7-difluorobicyclo[4.1.0]heptan-2-one are not fully understood. In laboratory experiments, it has been shown to interact with other molecules in a variety of ways, but its effects on living systems are not known. In addition, it is not known whether 7,7-difluorobicyclo[4.1.0]heptan-2-one has any toxic effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
7,7-difluorobicyclo[4.1.0]heptan-2-one has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store, and it can be used as a reagent or a catalyst in a variety of reactions. In addition, it can be used as a model for studying the structure and behavior of other organic compounds. However, it has several limitations as well. It is a highly reactive compound, and it can react with other molecules in unpredictable ways. In addition, it is not widely available, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
The future directions of 7,7-difluorobicyclo[4.1.0]heptan-2-one research are vast and varied. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in medicine and industry. In addition, further research is needed to develop improved synthesis methods and to explore its potential as a catalyst in organic synthesis. Finally, further research is needed to understand its role in the structure and behavior of other organic compounds.
Synthesemethoden
7,7-difluorobicyclo[4.1.0]heptan-2-one can be synthesized by a variety of methods, including the reaction of 1,3-difluorocyclohexene with sodium hydride in refluxing tetrahydrofuran (THF). The reaction is catalyzed by anhydrous sodium carbonate, and yields a product with a yield of up to 80%. Other methods for the synthesis of 7,7-difluorobicyclo[4.1.0]heptan-2-one include the reaction of 1,3-difluorocyclohexene with potassium tert-butoxide in refluxing tetrahydrofuran, and the reaction of 1,3-difluorocyclohexene with sodium borohydride in refluxing THF.
Eigenschaften
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDHMVMJRRJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluorobicyclo[4.1.0]heptan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

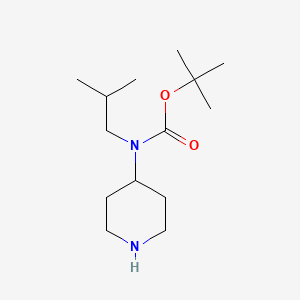


![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)


![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
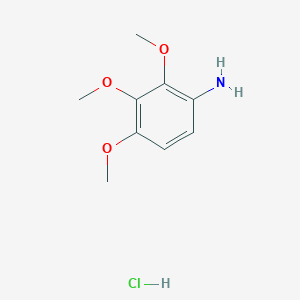
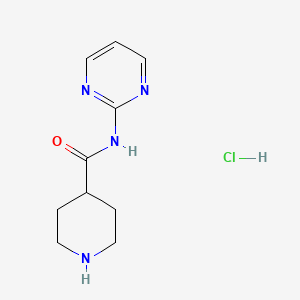

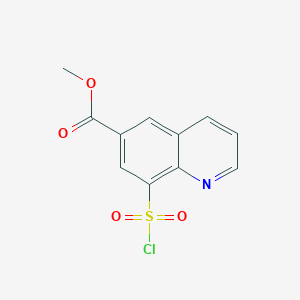
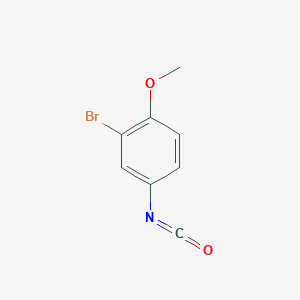
![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)